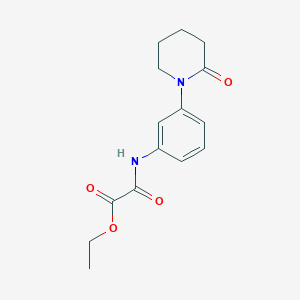

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is an organic compound that belongs to the class of alpha amino acids and derivatives .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one study describes the preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor . Another study describes a process for the synthesis of apixaban, which involves the condensation of two compounds in the presence of a base . The synthesis process also involves the removal of the Boc protecting group and acetylation .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It is a derivative of alpha amino acids, with an additional oxo group and a phenylamino group .Chemical Reactions Analysis

The compound is known to act as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . The removal of the Boc protecting group and acetylation are also part of its chemical reactions .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Synthesis and Characterization for Antimicrobial Use : A study by Desai, Shihora, and Moradia (2007) discusses the synthesis of new quinazolines, including compounds related to Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate, and their potential as antimicrobial agents, tested against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Chemical Analysis and Characterization

- X-ray Powder Diffraction Data : A study by Wang et al. (2017) provides X-ray powder diffraction data for a compound closely related to this compound, emphasizing its importance in the synthesis of the anticoagulant apixaban (Wang et al., 2017).

Synthesis and Characterization of Derivatives

- Derivative Synthesis for Biological Activity : Research by Mogilaiah, Srinivas, and Sudhakar (2004) involved synthesizing derivatives of compounds similar to this compound, which were then screened for antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004).

Marine Fungal Compounds

- Marine Fungus Derived Compounds : Wu et al. (2010) isolated new compounds from marine fungus, which included derivatives of this compound, contributing to the understanding of marine natural products (Wu et al., 2010).

Mecanismo De Acción

Target of Action

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .

Mode of Action

The compound this compound interacts with its target, FXa, by binding to it with an inhibitory constant of 0.08 nM . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

The action of this compound on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, this compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects result in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate plays a crucial role in biochemical reactions. It is a direct inhibitor of activated factor X (FXa), which is involved in the coagulation cascade . It interacts with enzymes such as FXa, demonstrating a rapid onset of inhibition with an association rate constant of 20 μM −1 /s approximately .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This impact on cell signaling pathways can alter cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Propiedades

IUPAC Name |

ethyl 2-oxo-2-[3-(2-oxopiperidin-1-yl)anilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJOFJYWXBKKFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)

![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)

![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)